Fenpropidin

Enzyme inhibition profile Sterol biosynthesis Mode of action specificity

Fenpropidin (CAS 67306-00-7) is a chiral piperidine fungicide belonging to FRAC Group 5 (Sterol Biosynthesis Inhibitors: Class III, Amines). It acts systemically with both curative and protective properties by inhibiting ergosterol biosynthesis in fungal cell membranes, specifically targeting sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase enzymes in the lanosterol pathway.

Molecular Formula C19H31N
Molecular Weight 273.5 g/mol
CAS No. 67306-00-7
Cat. No. B1672529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpropidin
CAS67306-00-7
Synonyms1-(2-methyl-3-(4-(2-methyl-2-propanyl)phenyl)propyl)piperidine
fenpropidin
fenpropidine
fenpropidine hydrochloride
fenpropidine sulfate
Molecular FormulaC19H31N
Molecular Weight273.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2
InChIInChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3
InChIKeyMGNFYQILYYYUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenpropidin (CAS 67306-00-7) for Scientific Procurement: Fungicidal Class, Mode of Action, and Baseline Specifications


Fenpropidin (CAS 67306-00-7) is a chiral piperidine fungicide belonging to FRAC Group 5 (Sterol Biosynthesis Inhibitors: Class III, Amines) [1]. It acts systemically with both curative and protective properties by inhibiting ergosterol biosynthesis in fungal cell membranes, specifically targeting sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase enzymes in the lanosterol pathway [2]. As a racemic mixture of (R)- and (S)-enantiomers, the compound is a pale yellow, slightly viscous liquid with molecular weight 273.5 g/mol, vapor pressure of 17 mPa (25°C), logP of 2.59 at pH 7, and water solubility of 530 mg/L (pH 7, 25°C) [3]. Fenpropidin is commercially available as a technical-grade active ingredient (minimum purity 960 g/kg as racemate) and is primarily formulated as an emulsifiable concentrate, often in synergistic combinations with triazole fungicides such as propiconazole [4].

Fenpropidin Selection Criteria: Why In-Class Amine Fungicides Cannot Be Directly Substituted


Within FRAC Group 5 amine fungicides, piperidines (fenpropidin) and morpholines (fenpropimorph, tridemorph, spiroxamine) are often grouped together as sterol biosynthesis inhibitors; however, direct substitution is scientifically unsound due to distinct enzyme inhibition profiles, differential cross-resistance patterns, and enantiomer-specific metabolic and environmental fates. Fenpropidin exhibits a unique dual-inhibition profile that differs quantitatively from morpholine comparators [1]. Furthermore, field-derived resistance isolates demonstrate that while positive cross-resistance exists among fenpropidin, fenpropimorph, and tridemorph, the correlation strength varies considerably by pathogen species and geography, precluding one-for-one replacement in resistance management strategies [2]. Critically, fenpropidin displays significantly different enantioselective metabolic behavior in plant matrices compared to fenpropimorph and spiroxamine, directly impacting residue profiles and regulatory compliance in specific crop applications [3].

Fenpropidin Comparative Efficacy Data: Quantitative Differentiation from Fenpropimorph and Tridemorph


Differential Enzyme Inhibition: Fenpropidin Stronger Δ¹⁴-Reductase Inhibition vs. Tridemorph Stronger Δ⁸→Δ⁷-Isomerase Inhibition

In cell-free enzyme systems from Saccharomyces cerevisiae, fenpropidin strongly inhibits Δ¹⁴-reductase and weakly inhibits Δ⁸→Δ⁷-isomerase, whereas tridemorph exhibits the opposite selectivity, strongly inhibiting the isomerase and more weakly inhibiting the reductase. Fenpropimorph displays an intermediate inhibition pattern [1]. This differential enzyme targeting within the same biosynthetic pathway represents a mechanistically significant differentiation that influences fungicidal spectrum and resistance development trajectories.

Enzyme inhibition profile Sterol biosynthesis Mode of action specificity Saccharomyces cerevisiae

Plant Metabolism Enantioselectivity: Fenpropidin Non-Enantioselective vs. Fenpropimorph Enantioselective in Sugar Beet

In field trials comparing the stereoselective metabolism of three amine fungicides in sugar beets, fenpropidin was metabolized with no or only weak enantioselectivity, whereas fenpropimorph exhibited pronounced enantioselective metabolism under identical field conditions [1]. Specifically, the enantiomeric fraction (EF) of fenpropidin remained near the racemic value (EF ≈ 0.5) throughout the sampling period, while fenpropimorph showed significant deviation from racemic composition over time. Spiroxamine displayed an intermediate degree of enantioselectivity.

Enantioselective metabolism Plant residue Chiral fungicide Sugar beet

Soil Dissipation Half-Life: R-(+)-Fenpropidin Degrades 2.6 Days Faster Than S-(-)-Fenpropidin

A chiral UPLC-MS/MS method developed for enantioselective determination of fenpropidin in soil revealed that R-(+)-fenpropidin dissipated significantly faster than S-(-)-fenpropidin under field conditions, with respective half-lives of 19.8 days and 22.4 days [1]. This 2.6-day difference (approximately 12% shorter half-life for the R-enantiomer) represents quantifiable enantioselective degradation behavior that distinguishes fenpropidin from racemic comparators lacking such enantiomer-specific fate data.

Enantioselective degradation Soil half-life Chiral analysis Environmental fate

Resistance Factor Quantification: Fenpropidin Resistance Factors of 42-56 (EC50-Based) in Ustilago maydis Mutants

In Ustilago maydis, UV-induced fenpropidin-resistant mutants (U/fpd-1 and U/fpd-2 loci) exhibited moderate resistance levels with resistance factors (Rf) of 42-56 based on EC50 values, and Rf of 15 based on MIC values [1]. These mutants displayed positive cross-resistance to the piperidine piperalin and to the morpholines fenpropimorph and tridemorph, but critically, showed no cross-resistance to C-14 demethylase inhibitors (triazoles) or squalene epoxidase inhibitors [1]. This cross-resistance pattern is distinct from that observed in fenpropimorph-resistant mutants carrying the U/fpm-1B minor gene, which exhibited only low-level cross-resistance (approximately 5-fold) to fenpropidin and tridemorph but increased sensitivity (2-10 fold) to triazole fungicides [2].

Fungicide resistance Resistance factor Genetic control Cross-resistance

Baseline Sensitivity in Wheat Powdery Mildew: Fenpropidin EC50 = 100.47 mg/L vs. Triadimefon EC50 = 47.27 mg/L

A 2011 sensitivity survey of 100 Blumeria graminis f. sp. tritici (wheat powdery mildew) isolates across eight Chinese provinces established baseline sensitivity values for fenpropidin at 100.47 mg/L, compared to 47.27 mg/L for the triazole fungicide triadimefon [1]. Critically, the study found no significant cross-resistance between triadimefon and fenpropidin in the tested B. graminis population, despite triadimefon exhibiting a mean resistance factor of 22.62 with 97.00% of isolates classified as resistant to triadimefon [1]. This demonstrates fenpropidin's retained efficacy in triazole-resistant powdery mildew populations.

Baseline sensitivity EC50 Blumeria graminis Wheat powdery mildew

Fenpropidin Optimal Use Cases: Research and Industrial Applications Based on Comparative Evidence


Triazole-Resistant Cereal Powdery Mildew Management Programs

Based on baseline sensitivity data showing fenpropidin's EC50 of 100.47 mg/L and the absence of cross-resistance with triadimefon in B. graminis f. sp. tritici [1], fenpropidin is optimally deployed as a core component in anti-resistance programs targeting triazole-resistant wheat and barley powdery mildew populations. The compound is applied at 500-700 g a.i./ha with approximately 28 days of residual efficacy [2]. This scenario leverages fenpropidin's distinct mode of action (Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase inhibition) relative to triazole C-14 demethylase inhibitors, providing a rotation partner that mitigates selection pressure on triazole-resistant isolates.

Enantiomer-Specific Environmental Fate and Residue Monitoring Studies

The documented enantioselective soil degradation (R-(+)-fenpropidin half-life 19.8 days vs. S-(-)-fenpropidin half-life 22.4 days) [1] and enantioselective mammalian metabolism (rat liver microsome half-lives: R-FPD 10.42 min vs. S-FPD 12.06 min) [2] make fenpropidin a valuable model compound for chiral environmental fate research. Procurement of enantiopure (R)- and (S)-fenpropidin analytical standards is essential for laboratories conducting regulatory soil dissipation studies, residue monitoring programs, or developing chiral LC-MS/MS methods validated for food and environmental substrates.

Synergistic Co-Formulation with Triazole Fungicides

Patent data and commercial product registrations demonstrate that fenpropidin exhibits synergistically enhanced fungicidal activity when co-formulated with propiconazole [1]. The commercial product Tilt Plus (fenpropidin + propiconazole) has received toxicological evaluation approval from ANVISA (Brazil) for use on oat, rye, barley, wheat, and triticale crops [2]. This synergistic combination leverages fenpropidin's amine-based Δ¹⁴-reductase inhibition with propiconazole's triazole-based C-14 demethylase inhibition, targeting two distinct enzymatic steps in the ergosterol biosynthesis pathway. Procurement of fenpropidin technical material for triazole co-formulation development is supported by this established synergy.

Cereal Rust and Rhynchosporium Control in European Agricultural Systems

Fenpropidin is specifically effective against brown and yellow rusts (Puccinia spp.) and leaf blotch (Rhynchosporium secalis) in cereals [1], in addition to its primary powdery mildew efficacy. The compound is registered under EC Regulation 1107/2009 with broad EU member state approval [2]. Its unique property of non-enantioselective plant metabolism in wheat [3] simplifies residue definition and regulatory compliance in European cereal production systems compared to morpholine alternatives that exhibit significant enantioselective metabolism. This characteristic is particularly relevant for procurement decisions in EU-regulated markets where consistent, predictable residue profiles are critical for maximum residue limit (MRL) compliance.

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